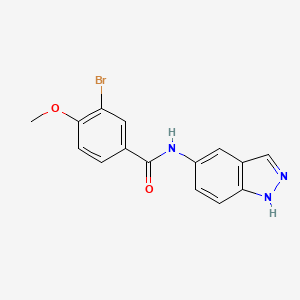
3-bromo-N-(1H-indazol-5-yl)-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-(1H-indazol-5-yl)-4-methoxybenzamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a synthetic compound that is widely used in various research fields, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of 3-bromo-N-(1H-indazol-5-yl)-4-methoxybenzamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins, including cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs). CDKs are involved in cell cycle regulation, and HDACs play a role in gene expression. Inhibition of these enzymes and proteins can lead to cell cycle arrest, apoptosis, and changes in gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-N-(1H-indazol-5-yl)-4-methoxybenzamide depend on the specific research application. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and improve cognitive function in animal models of neurodegenerative diseases. It has also been used to study protein-protein interactions and enzyme inhibition. The compound has shown promise in various research fields and has the potential to lead to the development of new drugs and treatments.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-bromo-N-(1H-indazol-5-yl)-4-methoxybenzamide is its unique chemical structure and properties. It is a synthetic compound that is relatively easy to produce and purify. It has also shown potential in various research fields and has the potential to lead to the development of new drugs and treatments. However, there are also limitations to its use in lab experiments. The compound may have off-target effects, and its mechanism of action is not fully understood. Further research is needed to fully understand its potential applications and limitations.
Future Directions
There are several future directions for research on 3-bromo-N-(1H-indazol-5-yl)-4-methoxybenzamide. One direction is to further investigate its mechanism of action and potential targets. This could lead to the development of new drugs and treatments for various diseases. Another direction is to study its potential applications in other research fields, such as materials science and catalysis. The unique chemical structure and properties of the compound make it a valuable tool in scientific research. Overall, 3-bromo-N-(1H-indazol-5-yl)-4-methoxybenzamide has shown promise in various research fields and has the potential to lead to significant advancements in science and medicine.
Synthesis Methods
The synthesis of 3-bromo-N-(1H-indazol-5-yl)-4-methoxybenzamide involves the reaction of 4-methoxybenzoic acid, 4-bromoaniline, and triphosgene in the presence of an organic base. The reaction proceeds through an intermediate step, which involves the formation of an acid chloride derivative. The final product is obtained through the reaction of the acid chloride with 1H-indazole-5-amine. The synthesis method is relatively simple and yields a high purity product.
Scientific Research Applications
3-bromo-N-(1H-indazol-5-yl)-4-methoxybenzamide has been widely used in various scientific research applications. It has shown potential in the development of new drugs for the treatment of cancer, inflammation, and neurodegenerative diseases. It has also been used as a tool in the study of protein-protein interactions and enzyme inhibition. Its unique chemical structure and properties make it a valuable compound in scientific research.
properties
IUPAC Name |
3-bromo-N-(1H-indazol-5-yl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O2/c1-21-14-5-2-9(7-12(14)16)15(20)18-11-3-4-13-10(6-11)8-17-19-13/h2-8H,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJEHKKXYYAVWGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)NN=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(1H-indazol-5-yl)-4-methoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

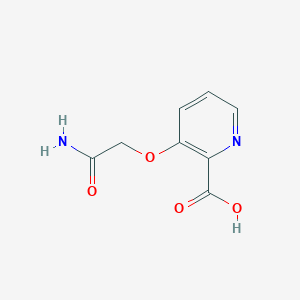
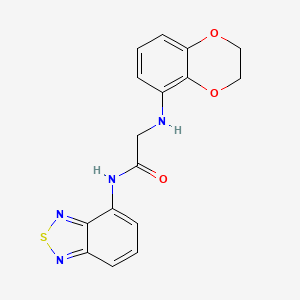
![4-fluoro-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]benzamide](/img/structure/B7571974.png)
![N-[(2-phenyltriazol-4-yl)methyl]-2-pyrazol-1-ylethanamine](/img/structure/B7571981.png)
![4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]phenol](/img/structure/B7571988.png)
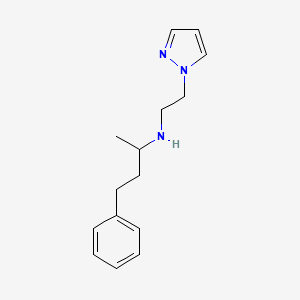
![2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]-N-[1-(4-fluorophenyl)ethyl]-N-methylacetamide](/img/structure/B7572011.png)
![4-[(E)-3-[2-(1,3-dioxolan-2-yl)piperidin-1-yl]-3-oxoprop-1-enyl]-N,N-diethylbenzenesulfonamide](/img/structure/B7572030.png)
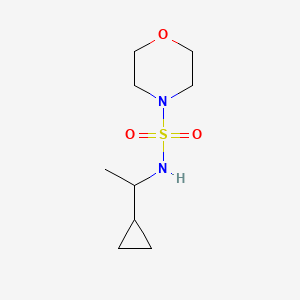
![N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide](/img/structure/B7572051.png)

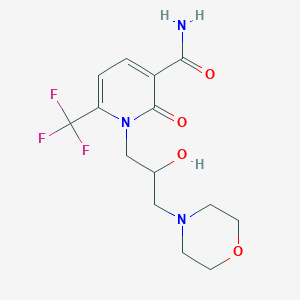
![(E)-1-[2-(1,3-dioxolan-2-yl)piperidin-1-yl]-3-(2-ethyl-1-benzofuran-3-yl)prop-2-en-1-one](/img/structure/B7572059.png)
![1-[(1-Methyl-2-oxopyridin-4-yl)methyl]-5-(trifluoromethyl)pyridin-2-one](/img/structure/B7572064.png)